2-Selenophenecarboxaldehyde is a fundamental organoselenium building block featuring a selenophene ring with a formyl group at the 2-position. In industrial and advanced academic procurement, it serves as a critical precursor for synthesizing narrow-bandgap organic semiconductors, organic photovoltaics (OPVs), and specialized fused-ring heterocyclic pharmaceuticals. Compared to its lighter chalcogen analogs, the incorporation of the heavier, more polarizable selenium atom lowers the lowest unoccupied molecular orbital (LUMO) of downstream conjugated systems, facilitating enhanced charge carrier mobility and red-shifted optical absorption. Buyers typically select this compound when the optoelectronic or photophysical limits of thiophene- or furan-based materials have been exhausted, requiring the distinct heavy-atom effects and altered reactivity profile of selenophene [1].
Substituting 2-selenophenecarboxaldehyde with the more common 2-thiophenecarboxaldehyde or 2-furaldehyde often fails in high-performance optoelectronic and synthetic scale-up applications. Optically, thiophene analogs cannot achieve the same degree of bandgap narrowing or bathochromic shifts required for near-infrared harvesting in OPVs. Process-wise, selenophene derivatives exhibit lower thermal stability thresholds; applying standard high-temperature thiophene processing protocols (e.g., 160–170 °C) to selenophene analogs frequently results in compound destruction and colloidal selenium deposition. Furthermore, the lower dipole moment and higher polarizability of the selenophene ring alter solubility and solid-state packing, meaning that formulations optimized for thiophene derivatives will not seamlessly translate to selenophene systems without re-engineering [1].
When incorporated into conjugated co-oligomers, derivatives of 2-selenophenecarboxaldehyde significantly lower the optical bandgap compared to their thiophene counterparts. Studies on dicyanovinylene-substituted pentamers demonstrate that replacing thiophene units with selenophene lowers the optical bandgap from 1.87 eV to 1.77 eV. Furthermore, thin-film absorption and emission spectra of the selenophene derivatives exhibit a pronounced 60–80 nm red-shift [1].
| Evidence Dimension | Optical Bandgap (Eg) and Absorption Shift |
| Target Compound Data | Selenophene-derived co-oligomers (1.77 eV bandgap; 60-80 nm red-shift) |
| Comparator Or Baseline | Thiophene-derived analogs (1.87 eV bandgap) |
| Quantified Difference | 0.10 eV reduction in bandgap; up to 80 nm bathochromic shift |
| Conditions | Thin-film UV-Vis spectroscopy and cyclic voltammetry of conjugated pentamers |
Crucial for OPV and OLED material procurement, as it allows engineers to harvest lower-energy photons and tune emission colors beyond the physical limits of thiophene-based systems.
The synthesis of fused heterocycles from 2-selenophenecarboxaldehyde requires strictly controlled thermal conditions compared to thiophene analogs. During the decarboxylation of 5-carboxy-fused pyrroles, thiophene derivatives remain stable at 160–170 °C, yielding 70–75% product. In contrast, the corresponding selenophene derivatives are rapidly destroyed at these temperatures, precipitating colloidal selenium. Optimized yields (20–40%) for selenophene systems are only achieved by lowering the reaction temperature to 120–140 °C [1].
| Evidence Dimension | Thermal stability threshold during fused-ring synthesis |
| Target Compound Data | Selenophene derivatives (decompose >140 °C; optimal processing at 120–140 °C) |
| Comparator Or Baseline | Thiophene derivatives (stable at 160–170 °C) |
| Quantified Difference | ~30 °C lower thermal decomposition threshold for selenophene analogs |
| Conditions | High-temperature decarboxylation in refluxing solvents |
Buyers and process chemists must adjust thermal scale-up protocols; applying standard thiophene parameters will result in total batch loss of the expensive selenophene precursor.
The heteroatom substitution fundamentally alters the molecular polarity of the carboxaldehyde. Density functional theory (DFT) computations reveal that 2-selenophenecarboxaldehyde possesses a lower dipole moment than its lighter chalcogen analogs. The calculated dipole moment for the cis-conformer of 2-selenophenecarboxaldehyde is 3.94 D, compared to 4.13 D for 2-thiophenecarboxaldehyde and 4.52 D for 2-furaldehyde [1].
| Evidence Dimension | Computed Dipole Moment |
| Target Compound Data | 2-Selenophenecarboxaldehyde (3.94 D) |
| Comparator Or Baseline | 2-Thiophenecarboxaldehyde (4.13 D) and 2-Furaldehyde (4.52 D) |
| Quantified Difference | 0.19 D lower than thiophene; 0.58 D lower than furan |
| Conditions | B3LYP/6-311++G** DFT computation |
The reduced polarity impacts solubility in non-polar processing solvents and alters intermolecular packing in bulk heterojunctions, requiring formulation adjustments when substituting thiophene.
The selenophene ring exhibits a distinct reactivity profile toward electrophiles compared to its analogs. Due to differences in electron delocalization and orbital overlap, chalcogenophenes undergo electrophilic substitution at the alpha-position with a reactivity order of furan > selenophene > thiophene. Consequently, 2-selenophenecarboxaldehyde derivatives are more reactive toward electrophilic functionalization than their thiophene counterparts [1].
| Evidence Dimension | Relative rate of electrophilic aromatic substitution |
| Target Compound Data | Selenophene ring (Intermediate reactivity) |
| Comparator Or Baseline | Thiophene (Slower) and Furan (Faster) |
| Quantified Difference | Selenophene is more reactive than thiophene but less reactive than furan |
| Conditions | Standard electrophilic aromatic substitution conditions |
Enables the use of milder reaction conditions for downstream functionalization, potentially reducing energy costs and side reactions during active pharmaceutical ingredient (API) or monomer synthesis.
Driven by its ability to lower the LUMO and reduce the optical bandgap by ~0.10 eV compared to thiophene, 2-selenophenecarboxaldehyde is the preferred building block for synthesizing electron-donor co-oligomers and non-fullerene acceptors. It allows for enhanced harvesting of the near-infrared solar spectrum [1].
The heavy-atom effect of selenium and the resulting 60–80 nm bathochromic shift make this compound ideal for developing red and near-infrared thermally activated delayed fluorescence (TADF) emitters and phosphorescent dopants, where thiophene analogs fail to reach the desired emission wavelengths [1].
Because selenophene derivatives decompose at lower temperatures (>140 °C) than thiophene analogs, 2-selenophenecarboxaldehyde is selected for specialized synthetic routes where low-temperature (120–140 °C) decarboxylation or coupling is required to preserve sensitive functional groups in complex API synthesis[2].
The lower dipole moment (3.94 D) of 2-selenophenecarboxaldehyde compared to thiophene and furan analogs alters its solubility and crystallization thermodynamics. It is utilized when engineers need to modify the morphology and phase separation in bulk heterojunctions without drastically changing the molecular scaffold [3].
Acute Toxic;Environmental Hazard